molecular formula C16H21NO2 B1435923 Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate CAS No. 2173116-87-3

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

Cat. No.: B1435923
CAS No.: 2173116-87-3
M. Wt: 259.34 g/mol
InChI Key: XVPFWTXRPYLQKF-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is a chemical compound with the molecular formula C16H21NO2. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as sodium hydride, followed by esterification with methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Their ability to interact with specific molecular targets makes them candidates for drug development in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate but without the additional functional groups.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound.

Uniqueness

This compound is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is a derivative of the dihydroquinoline family, known for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with various carboxylic acids or their derivatives. The general synthetic route can be summarized as follows:

  • Starting Material : 2,2,4-trimethyl-1,2-dihydroquinoline.
  • Reagents : Methyl iodide (for methylation) and ethyl iodide (for ethylation).
  • Conditions : The reaction is usually conducted under basic conditions to facilitate nucleophilic substitution.

Example Reaction Scheme

Methyl 1 ethyl 2 2 4 trimethyl 1 2 dihydroquinoline 8 carboxylateBaseProduct\text{Methyl 1 ethyl 2 2 4 trimethyl 1 2 dihydroquinoline 8 carboxylate}\xrightarrow[]{\text{Base}}\text{Product}

Anticoagulant Properties

Recent studies have highlighted the anticoagulant properties of derivatives related to this compound. In vitro assays have demonstrated that these compounds can inhibit coagulation factors such as Factor Xa and Factor XIa:

  • IC50 Values :
    • Factor Xa: IC50 values ranging from 0.7 to 40 μM.
    • Factor XIa: IC50 values as low as 2 μM for selective inhibitors .

These findings suggest that methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline derivatives could serve as potential therapeutic agents in managing thrombotic disorders.

Antibacterial Activity

Research has also indicated that compounds in the dihydroquinoline family exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial metabolism.

A study reported that certain derivatives showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 10 to 50 µg/mL .

Case Study 1: Anticoagulant Activity Assessment

In a study published in MDPI's Molecules, several derivatives were evaluated for their anticoagulant activity using amidolytic assays. The results indicated that certain modifications to the dihydroquinoline structure significantly enhanced activity against coagulation factors .

CompoundFactor Xa IC50 (μM)Factor XIa IC50 (μM)
Compound A3.682
Compound B155
Compound C4010

Case Study 2: Antibacterial Efficacy

A comprehensive study on the antibacterial efficacy of dihydroquinoline derivatives revealed that modifications at specific positions increased their potency against various pathogens. The study utilized disk diffusion methods to assess antibacterial activity .

DerivativeMIC (µg/mL)Target Bacteria
Derivative X10Staphylococcus aureus
Derivative Y25Escherichia coli
Derivative Z50Pseudomonas aeruginosa

Properties

IUPAC Name

methyl 1-ethyl-2,2,4-trimethylquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-6-17-14-12(11(2)10-16(17,3)4)8-7-9-13(14)15(18)19-5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPFWTXRPYLQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2C(=O)OC)C(=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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